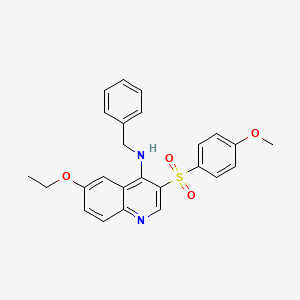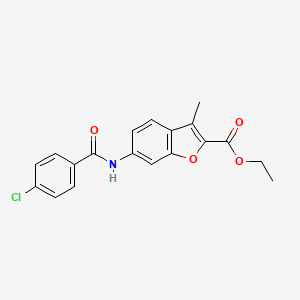![molecular formula C27H22FN3O3 B2863657 3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-33-9](/img/structure/B2863657.png)
3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the ethoxy group could potentially undergo reactions such as deprotonation or nucleophilic substitution, while the quinoline ring could potentially participate in electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Fluorescent Probes and Biological Systems
Quinoline derivatives are known for their efficiency as fluorophores, widely used in biochemistry and medicine to study various biological systems. These compounds are investigated for their potential as DNA fluorophores, highlighting their sensitivity and selectivity for probing biological interactions (Aleksanyan & Hambardzumyan, 2013).
Antimycobacterial Activity
Hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have been synthesized and shown potent in vitro antimycobacterial activity against Mycobacterium tuberculosis, illustrating the potential of quinoline derivatives in developing new antitubercular agents (Kantevari et al., 2011).
Ligands for the Estrogen Receptor
Novel classes of pyrazolo[4,3-c]quinoline derivatives have been prepared, aiming to serve as potential ligands for the estrogen receptor. These efforts are part of ongoing research to identify and develop new compounds with specific biological activities, demonstrating the versatile applications of quinoline derivatives in medicinal chemistry (Kasiotis, Fokialakis, & Haroutounian, 2006).
Anti-Inflammatory and Molecular Docking Studies
Quinoline analogs have also been synthesized and characterized for their in vitro anti-inflammatory activities. Molecular docking studies further support the investigation of these compounds, providing insights into their potential mechanisms of action and interactions with biological targets (Sureshkumar et al., 2017).
Antioxidant Properties
Quinoline derivatives are explored for their antioxidant properties, with research focusing on their ability to quench radicals and inhibit DNA oxidation. Such studies underline the importance of quinoline compounds in developing antioxidants and understanding their mechanism of action (Xi & Liu, 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombosis and hemostasis .
Mode of Action
This compound acts as an antagonist to PAR4 . It binds to the receptor, blocking its activation and subsequent signaling pathways . This results in effective antiplatelet aggregation activity .
Biochemical Pathways
Upon binding to PAR4, the compound inhibits the activation of downstream signaling pathways involved in platelet aggregation . This leads to a reduction in platelet aggregation, a key factor in thrombosis .
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes, with a half-life (T1/2) of 97.6 minutes for one of its isomers . It also displays good oral pharmacokinetic (PK) profiles in mice, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% .
Result of Action
The compound’s action results in effective antiplatelet activity, which can be beneficial in the treatment of arterial thrombotic diseases . Importantly, it achieves this effect with a low bleeding tendency .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the metabolic stability of the compound can be affected by the presence of certain enzymes in the liver . Additionally, the compound’s oral bioavailability can be influenced by factors such as gastric pH and the presence of food .
Propiedades
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(2-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3/c1-2-32-19-9-7-17(8-10-19)26-21-16-31(15-18-5-3-4-6-22(18)28)23-14-25-24(33-11-12-34-25)13-20(23)27(21)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCJBXPXOSXCHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea](/img/structure/B2863575.png)
![(4E,10R)-10-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863578.png)
![methyl 4-[({2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}carbamoyl)formamido]benzoate](/img/structure/B2863579.png)


![2-{[1,1'-biphenyl]-4-yl}-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide](/img/structure/B2863582.png)
![(2S,4Ar,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2863583.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863584.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2863590.png)
![N-(2-bromo-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![N-(3-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2863592.png)
![7-Chloro-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B2863593.png)
![[3-(6-Methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]amine](/img/structure/B2863596.png)
